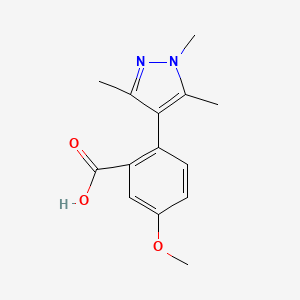

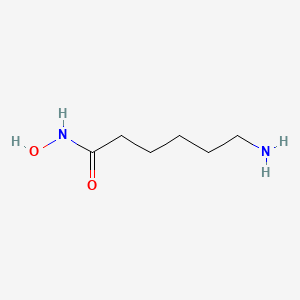

6-amino-N-hydroxyhexanamide

Overview

Description

Scientific Research Applications

Hydrophobic and Flexible Structural Element

6-Aminohexanoic acid, closely related to 6-amino-N-hydroxyhexanamide, is recognized for its hydrophobic and flexible structure. It finds use in chemical synthesis of modified peptides and the synthetic fibers industry. This compound is also employed as a linker in biologically active structures, due to its unique properties (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

DNA Sequencing and Protecting Groups

6-Amino-4-oxo-hexanoic acid, another derivative, has been developed for use in DNA sequencing. It functions as a protective group for hydroxyl groups and can be removed under mild conditions, making it valuable in the field of genomics (Rasolonjatovo & Sarfati, 1998).

Metal Complexation in Aminohydroxamic Acids

The complexation of diaminohydroxamic acids like 6-amino-N-hydroxyhexanamide with various metals has been a topic of interest. These compounds demonstrate a propensity to form stable complexes with metals, which can have implications in areas like metallurgy and environmental chemistry (Enyedy et al., 2002).

Polymer-Drug Conjugates

In the pharmaceutical sector, 6-aminohexanoyl has been used as a spacer in the synthesis of polymer-drug conjugates. These conjugates, particularly with doxorubicin, show promise for targeted cancer therapy due to their controlled drug release properties (Etrych et al., 2002).

Enzyme Substrate in Bioengineering

6-Aminohexanoate-oligomer-hydrolase has been studied using derivatives like 6-aminohexanamide. This enzyme plays a crucial role in the hydrolysis of nylon oligomers, highlighting its potential in bioremediation and bioengineering (Taguchi et al., 2012).

Potentiometric Studies in Aqueous Solutions

The study of complex-formation equilibria involving compounds like 2-amino-N-hydroxyhexanamide in aqueous solutions offers insights into the interaction of these compounds with metal ions, useful in fields like coordination chemistry and environmental science (Leporati, 1988).

Vaccine Development

The compound 6-aminohexanoic acid has been used in the amino acid analysis of peptide loading ratios in conjugate vaccines. This is crucial in the development and quality control of vaccines, ensuring the right balance of active ingredients for efficacy (Nahas, Palladino, Joyce, & Hepler, 2008).

Future Directions

properties

IUPAC Name |

6-amino-N-hydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-5-3-1-2-4-6(9)8-10/h10H,1-5,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQVDFULTKFINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NO)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634119 | |

| Record name | 6-Amino-N-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-N-hydroxyhexanamide | |

CAS RN |

2214-89-3 | |

| Record name | 6-Amino-N-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.